molecular formula C20H22N4O4 B6012435 1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol

1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol

Cat. No. B6012435
M. Wt: 382.4 g/mol
InChI Key: PZYMTBHUUNYAOR-UHFFFAOYSA-N
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Description

1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DPPE or 1-(3,5-bis(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-yl)-2-(pyridin-2-yl)piperidin-3-ol.

Mechanism of Action

The mechanism of action of DPPE involves the inhibition of various enzymes and proteins involved in cellular processes. DPPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. DPPE has also been found to inhibit the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme involved in the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects:
DPPE has been shown to have various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of prostaglandins. DPPE has also been shown to reduce oxidative stress by inhibiting the production of ROS. Additionally, DPPE has been found to have neuroprotective effects by reducing the production of amyloid beta, a protein involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DPPE has several advantages for lab experiments, including its low toxicity and high solubility in water. However, the compound has limitations, including its high cost and the need for specialized equipment for its synthesis.

Future Directions

Future research on DPPE should focus on its potential applications in the treatment of various diseases, including neurological disorders, cancer, and inflammation. Additionally, research should be conducted to determine the optimal dosage and administration of DPPE for therapeutic purposes. Further studies should also be conducted to investigate the long-term effects of DPPE on human health.

Synthesis Methods

DPPE can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form 2,3-dimethoxyphenyl hydrazine. This compound is then reacted with ethyl chloroacetate to form 2,3-dimethoxyphenyl hydrazine acetate, which is subsequently reacted with thionyl chloride to form 2,3-dimethoxyphenyl hydrazine acetate thionyl chloride. The final step involves the reaction of 2,3-dimethoxyphenyl hydrazine acetate thionyl chloride with 2-pyridine carboxaldehyde and piperidin-3-ol to form DPPE.

Scientific Research Applications

DPPE has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. DPPE has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-16-7-3-6-15(18(16)27-2)19-22-20(28-23-19)13-8-9-17(21-11-13)24-10-4-5-14(25)12-24/h3,6-9,11,14,25H,4-5,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYMTBHUUNYAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CN=C(C=C3)N4CCCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol

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